(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzofuran core, a brominated benzodioxin moiety, and a piperidine substituent, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Brominated Benzodioxin Moiety: This step involves the bromination of a benzodioxin precursor, followed by its attachment to the benzofuran core through a condensation reaction.
Attachment of the Piperidine Substituent:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or quinones.
Reduction: Reduction reactions can target the double bond in the benzofuran core or the brominated benzodioxin moiety, resulting in the formation of saturated derivatives.
Substitution: The bromine atom in the benzodioxin moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds and complex natural product analogs.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one
- (2Z)-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one
Uniqueness
The presence of the bromine atom in the benzodioxin moiety of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one distinguishes it from its chloro and fluoro analogs. This bromine atom can participate in unique halogen bonding interactions, potentially leading to different biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H24BrNO5 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H24BrNO5/c1-14-4-6-26(7-5-14)11-19-20(27)3-2-18-22(28)21(31-24(18)19)10-15-8-17(25)9-16-12-29-13-30-23(15)16/h2-3,8-10,14,27H,4-7,11-13H2,1H3/b21-10- |
InChI Key |
CMPUVCNEPHAFAI-FBHDLOMBSA-N |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Br)/C3=O)O |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Br)C3=O)O |
Origin of Product |
United States |
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